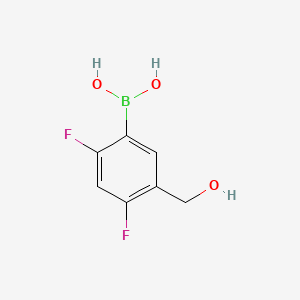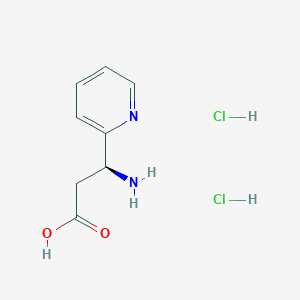
(S)-3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride is a chemical compound with significant importance in various scientific fields. This compound is characterized by the presence of an amino group and a pyridin-2-yl group attached to a propanoic acid backbone. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid, enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with pyridin-2-ylmethane and an appropriate amino acid derivative.
Reaction Conditions: The reaction is often carried out under mild conditions using a copper-catalyzed oxidation approach with water as the oxidant. This method ensures high yields and minimizes the production of unwanted by-products.
Purification: The product is then purified through crystallization or chromatography to obtain the desired compound in its pure form.
Industrial Production Methods
In an industrial setting, the production of (3S)-3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride may involve large-scale batch reactors with continuous monitoring of reaction parameters. The use of magnetically recoverable catalysts can enhance the efficiency and reduce the cost of production .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridin-2-yl-methanones under copper-catalyzed conditions.
Substitution: It can participate in substitution reactions, particularly at the amino group, to form various derivatives.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic structures.
Common Reagents and Conditions
Oxidation: Copper catalysts and water are commonly used for oxidation reactions.
Substitution: Reagents such as halides and bases are used for substitution reactions.
Cyclization: Cyclization reactions often require specific catalysts and solvents to achieve the desired product.
Major Products Formed
Pyridin-2-yl-methanones: Formed through oxidation reactions.
Substituted Derivatives: Formed through substitution reactions.
Heterocyclic Compounds: Formed through cyclization reactions.
Scientific Research Applications
(3S)-3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.
Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence metabolic pathways and signal transduction processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride: A closely related compound with similar structural features.
Pyridin-2-yl-methanones: Compounds formed through the oxidation of pyridin-2-ylmethanes.
Uniqueness
(3S)-3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride stands out due to its specific stereochemistry and the presence of both an amino group and a pyridin-2-yl group. This unique combination of features makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H12Cl2N2O2 |
|---|---|
Molecular Weight |
239.10 g/mol |
IUPAC Name |
(3S)-3-amino-3-pyridin-2-ylpropanoic acid;dihydrochloride |
InChI |
InChI=1S/C8H10N2O2.2ClH/c9-6(5-8(11)12)7-3-1-2-4-10-7;;/h1-4,6H,5,9H2,(H,11,12);2*1H/t6-;;/m0../s1 |
InChI Key |
CEYSGWSRPMEIMV-ILKKLZGPSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)[C@H](CC(=O)O)N.Cl.Cl |
Canonical SMILES |
C1=CC=NC(=C1)C(CC(=O)O)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6A-phenyloctahydropyrrolo[3,4-C]pyrrole-3A-carboxylic acid](/img/structure/B14025328.png)
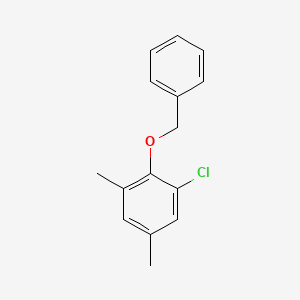
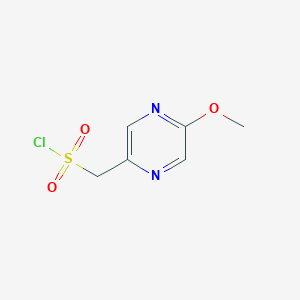
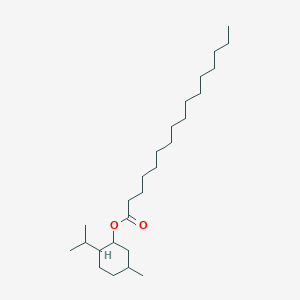
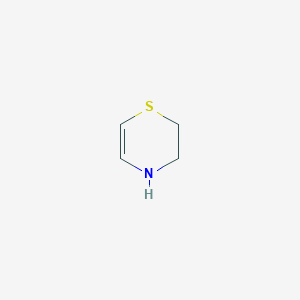
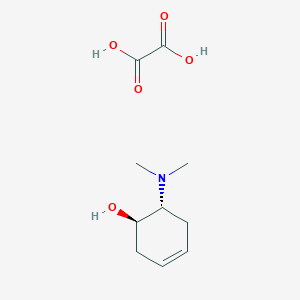
![2-(4-Fluoro-[1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14025369.png)

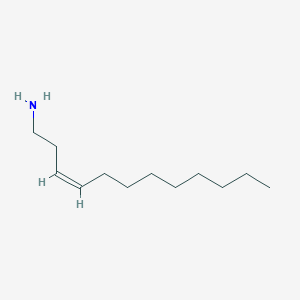
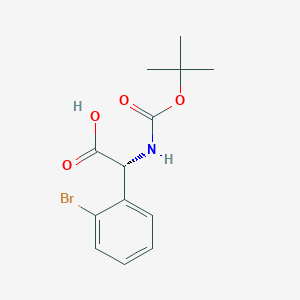
![6-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B14025395.png)
